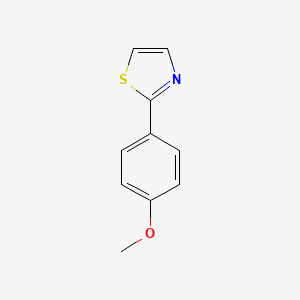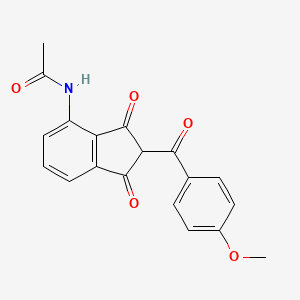
5-méthoxy-3-méthyl-1H-indole
Vue d'ensemble
Description
5-Methoxy-3-methyl-1H-indole is a naturally occurring compound belonging to the indole family, which are heterocyclic aromatic organic compounds Indoles are significant in various biological and chemical processes due to their structural similarity to tryptophan, an essential amino acid
Applications De Recherche Scientifique
5-Methoxy-3-methyl-1H-indole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mécanisme D'action
Target of Action
5-Methoxy-3-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the synthesis of certain proteins, affecting the pathways these proteins are involved in .
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can impact their bioavailability .
Result of Action
Indole derivatives are known to have various effects at the molecular and cellular level due to their diverse biological activities . For example, some indole derivatives have been reported to inhibit the growth of cancer cells .
Analyse Biochimique
Biochemical Properties
5-Methoxy-3-methyl-1H-indole interacts with various enzymes and proteins. It has been shown to inhibit the activity of myeloperoxidase (MPO), a peroxidase enzyme that plays a role in the immune response . The nature of this interaction involves the indole ring of the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of 5-methoxy-3-methyl-1H-indole on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the activity of MPO, which can affect the immune response of cells .
Molecular Mechanism
At the molecular level, 5-methoxy-3-methyl-1H-indole exerts its effects through various mechanisms. One such mechanism involves binding interactions with biomolecules, such as the inhibition of MPO . This interaction can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
5-Methoxy-3-methyl-1H-indole is involved in various metabolic pathways. It is used in the metabolic synthesis of arylacetic acid anti-inflammatory synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3-methyl-1H-indole typically involves the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone under acidic conditions. Another common method is the Biltz synthesis, which involves the cyclization of ortho-nitrotoluidine under high-temperature conditions.
Industrial Production Methods: On an industrial scale, the compound is often synthesized through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. This method also enhances the scalability of the production process, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-3-methyl-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: Oxidation of 5-methoxy-3-methyl-1H-indole can yield various oxidized derivatives, such as 5-methoxy-3-methyl-1H-indole-2,3-dione.
Reduction: Reduction typically results in the formation of 5-methoxy-3-methyl-1H-indole-2-ethanamine.
Substitution: Substitution reactions can lead to the formation of alkylated derivatives, such as 5-methoxy-3-methyl-1H-indole-2-ethyl.
Comparaison Avec Des Composés Similaires
5-Methoxy-3-methyl-1H-indole is similar to other indole derivatives, such as 5-hydroxy-3-methyl-1H-indole and 5-methoxy-1H-indole. its unique methoxy and methyl groups contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
5-methoxy-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOFHURJVUIKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456499 | |
| Record name | 5-methoxy-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-25-7 | |
| Record name | 5-methoxy-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














